![molecular formula C18H21N3O4 B4283562 2-(3,5-dimethoxybenzoyl)-N-(2-ethylphenyl)hydrazinecarboxamide](/img/structure/B4283562.png)
2-(3,5-dimethoxybenzoyl)-N-(2-ethylphenyl)hydrazinecarboxamide
Overview
Description
2-(3,5-dimethoxybenzoyl)-N-(2-ethylphenyl)hydrazinecarboxamide, also known as JNJ-7777120, is a selective antagonist of the histamine H4 receptor. It was first synthesized in 2005 and has been the subject of numerous scientific studies since then.
Mechanism of Action
2-(3,5-dimethoxybenzoyl)-N-(2-ethylphenyl)hydrazinecarboxamide is a selective antagonist of the histamine H4 receptor. The histamine H4 receptor is expressed on immune cells, such as mast cells, eosinophils, and T cells. Activation of this receptor leads to the release of pro-inflammatory cytokines and chemokines, which contribute to the pathogenesis of allergic diseases. By blocking the histamine H4 receptor, 2-(3,5-dimethoxybenzoyl)-N-(2-ethylphenyl)hydrazinecarboxamide reduces the release of these inflammatory mediators.
Biochemical and Physiological Effects:
2-(3,5-dimethoxybenzoyl)-N-(2-ethylphenyl)hydrazinecarboxamide has been shown to reduce inflammation and itching in animal models of allergic diseases. It has also been shown to reduce airway hyperresponsiveness in a mouse model of asthma. In addition, 2-(3,5-dimethoxybenzoyl)-N-(2-ethylphenyl)hydrazinecarboxamide has been shown to reduce the infiltration of inflammatory cells into the skin in a mouse model of atopic dermatitis.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3,5-dimethoxybenzoyl)-N-(2-ethylphenyl)hydrazinecarboxamide in lab experiments is its selectivity for the histamine H4 receptor. This allows researchers to specifically target this receptor without affecting other histamine receptors. However, one limitation of using 2-(3,5-dimethoxybenzoyl)-N-(2-ethylphenyl)hydrazinecarboxamide is its relatively low potency compared to other histamine H4 receptor antagonists. This may limit its effectiveness in certain experiments.
Future Directions
There are several potential future directions for research on 2-(3,5-dimethoxybenzoyl)-N-(2-ethylphenyl)hydrazinecarboxamide. One area of interest is its potential use in the treatment of atopic dermatitis. Another area of interest is its potential use in combination with other anti-inflammatory drugs to enhance their effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,5-dimethoxybenzoyl)-N-(2-ethylphenyl)hydrazinecarboxamide and its potential effects on other cell types and signaling pathways.
Scientific Research Applications
2-(3,5-dimethoxybenzoyl)-N-(2-ethylphenyl)hydrazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-pruritic, and anti-nociceptive effects in animal models. It has also been investigated for its potential use in the treatment of asthma, allergic rhinitis, and atopic dermatitis.
properties
IUPAC Name |
1-[(3,5-dimethoxybenzoyl)amino]-3-(2-ethylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-4-12-7-5-6-8-16(12)19-18(23)21-20-17(22)13-9-14(24-2)11-15(10-13)25-3/h5-11H,4H2,1-3H3,(H,20,22)(H2,19,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQCDRBLEZAHNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NNC(=O)C2=CC(=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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